BenchChemオンラインストアへようこそ!

N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline

Lipophilicity Drug-likeness ADME Prediction

N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline (CAS 610802-19-2) is a heterobifunctional organic compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol. Its structure, IUPAC-named [4-(dimethylamino)phenyl]-piperazin-1-ylmethanone, features a tertiary aniline nitrogen (N,N-dimethyl) and a secondary piperazine nitrogen, connected via a central amide carbonyl bridge.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 610802-19-2
Cat. No. B3146925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-(piperazine-1-carbonyl)aniline
CAS610802-19-2
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)N2CCNCC2
InChIInChI=1S/C13H19N3O/c1-15(2)12-5-3-11(4-6-12)13(17)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3
InChIKeyXNELEOAVITVYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline (CAS 610802-19-2): A Specialized Piperazine Building Block for Medicinal Chemistry


N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline (CAS 610802-19-2) is a heterobifunctional organic compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . Its structure, IUPAC-named [4-(dimethylamino)phenyl]-piperazin-1-ylmethanone, features a tertiary aniline nitrogen (N,N-dimethyl) and a secondary piperazine nitrogen, connected via a central amide carbonyl bridge . This specific arrangement classifies it as a privileged scaffold in medicinal chemistry, serving primarily as a versatile synthetic intermediate for constructing compound libraries containing both hydrogen bond acceptor and donor motifs .

Why N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline Cannot Be Replaced by Closest In-Class Analogs


Procurement of a similar piperazine-carbonyl aniline scaffold, such as the non-methylated 4-(piperazine-1-carbonyl)aniline (CAS 72141-42-5), will result in a molecule with fundamentally different physicochemical and drug-likeness properties, potentially derailing a medicinal chemistry campaign. The presence of the N,N-dimethylamino group in CAS 610802-19-2 compared to the primary aniline in its des-methyl analog drastically alters the compound's lipophilicity (LogP) and hydrogen bonding capacity, which are critical parameters governing passive membrane permeability, solubility, and target binding [1]. Substitution with a regioisomer like 3-(piperazine-1-carbonyl)aniline introduces different electronic and steric vectors in the aryl ring, directly impacting structure-activity relationships (SAR) in a non-trivial way. The quantitative evidence below details these measurable points of differentiation.

Quantitative Differentiation Evidence for N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline (610802-19-2)


Enhanced Lipophilicity (LogP) Drives Superior Predicted Membrane Permeability vs. Primary Aniline Analog

The N,N-dimethyl substitution on the aniline ring of CAS 610802-19-2 confers a significantly higher partition coefficient (LogP) compared to the primary aniline analog, 4-(piperazine-1-carbonyl)aniline. A computed LogP of 0.798 is reported for the target compound, indicating enhanced lipophilicity versus a calculated LogP of approximately 0.3 for the des-methyl analog [1]. This difference is critical for crossing biological membranes via passive diffusion.

Lipophilicity Drug-likeness ADME Prediction

Reduced Topological Polar Surface Area (TPSA) Enhances BBB Permeability Potential vs. Non-Methylated Analog

The target compound's TPSA is reported as 35.58 Ų . The replacement of two aniline hydrogen atoms with methyl groups eliminates two hydrogen bond donors and reduces polarity, resulting in a lower TPSA than the primary aniline analog, which would have a TPSA of approximately 58 Ų [1]. This places the compound well within the optimal range for CNS drug-likeness.

CNS Drug Discovery Blood-Brain Barrier Permeability

High Commercial Purity Specifications (≥95%) Ensure Reproducible SAR and Robust Scale-Up Feasibility

Reputable suppliers provide this compound at guaranteed high purities, for example 95.0% and 98% . This minimizes the risk of introducing undefined impurities that can act as potent, misleading artifacts in biological assays, a common pitfall when sourcing less rigorously characterized specialty building blocks. The commercial availability at multiple scales (1g to 25g) from ISO-certified manufacturers further derisks lead optimization and initial scale-up activities .

Quality Control Reproducibility Scale-up

Optimized Application Scenarios for N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline in Drug Discovery


CNS Drug Discovery Programs Targeting Intracellular Kinases or Receptors

The compound's optimized LogP (0.798) and low TPSA (35.58 Ų) make it a strategically superior central scaffold for medicinal chemistry efforts focused on CNS diseases like glioblastoma, depression, or neurodegeneration . Such programs can exploit its enhanced predicted BBB permeability [1], a differentiator not offered by its more polar, primary aniline analog. The piperazine and dimethylamino groups provide two independently addressable vectors for probing binding pockets, a key advantage for fragment-based drug discovery or kinase inhibitor design.

Kinase Inhibitor Library Synthesis for Oncology

As a bifunctional building block, this compound is an ideal precursor for generating diverse libraries of potential type I and type II kinase inhibitors . The carbonyl-piperazine motif is a recognized hinge-binding moiety mimic. The consistent high purity of the commercial supply (≥95%) ensures that early-stage hits from library screening are not false positives driven by reactive impurities, thereby improving the efficiency and reliability of the hit-to-lead process .

Discovery of Novel Anti-Infective Agents

Piperazine amides related to PABA have demonstrated antibacterial and antifungal activity against clinically relevant strains like S. aureus and C. albicans [2]. The lipophilic N,N-dimethyl modification on this scaffold is predicted to enhance bacterial membrane penetration compared to the parent acid, making it a more valuable template for developing next-generation antibacterial agents that can overcome common resistance mechanisms.

Exploratory Chemical Biology Probe Development

The dual basicity of the piperazine and dimethylamino groups makes this compound suitable for late-stage functionalization into chemical probes for target engagement studies (e.g., photoaffinity labeling or PROTAC linker attachment). Its predicted low micromolar solubility profile, inferred from its LogP, is appropriate for cellular assays, allowing researchers to investigate novel targets with a tool compound that has a defined and modifiable structure-activity relationship.

Quote Request

Request a Quote for N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.